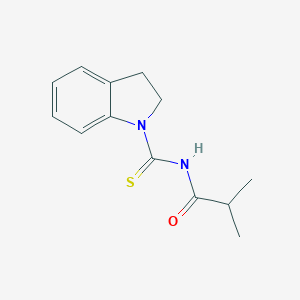![molecular formula C21H19ClN2O4S B319043 2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319043.png)
2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of diphenylethers. This compound is characterized by the presence of a chlorophenoxy group and a methylanilino sulfonyl group attached to an acetamide backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate (KMnO4) or reduction reactions using reagents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with cyanide can produce nitrile derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide: This compound has a similar structure but with a methylsulfanyl group instead of a methylanilino sulfonyl group.
4-((4-(2-chlorophenoxy)phenyl)sulfonamido)benzoic acid: This compound shares the chlorophenoxy and sulfonamido groups but has a different acetamide backbone.
Uniqueness
2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C21H19ClN2O4S |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-24(18-5-3-2-4-6-18)29(26,27)20-13-9-17(10-14-20)23-21(25)15-28-19-11-7-16(22)8-12-19/h2-14H,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
JSJFEXHDWQYYQJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318960.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318961.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318964.png)
![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318969.png)

![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318976.png)
![2-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B318978.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318981.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318982.png)
![4-{[(Isobutyrylamino)carbothioyl]amino}benzamide](/img/structure/B318983.png)
![2-methyl-N-[(4-phenoxyphenyl)carbamothioyl]propanamide](/img/structure/B318984.png)
